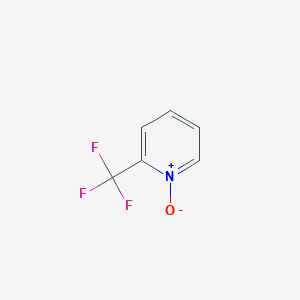

2-(Trifluoromethyl)pyridine 1-oxide

Vue d'ensemble

Description

2-(Trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

2-(Trifluoromethyl)pyridine 1-oxide serves as a valuable intermediate in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the pyridine ring, making it suitable for various transformations.

Trifluoromethylation Reactions

Recent research has demonstrated that pyridine N-oxides, including this compound, can be effectively used in photochemical trifluoromethylation reactions. The combination of this compound with trifluoroacetic anhydride allows for high-yielding and scalable trifluoromethylation of (hetero)arenes. This method has shown promise for large-scale applications in the pharmaceutical industry due to its efficiency and cost-effectiveness .

Mechanistic Insights

Mechanistic studies indicate that the reaction proceeds via electron donor-acceptor complexes, with a significant dependence on photon flux. This understanding has facilitated the application of this chemistry on a kilogram scale, demonstrating its utility in preparative applications .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into drug candidates often enhances their biological activity. This compound is no exception and has been explored for its potential as a pharmaceutical intermediate.

Bioactivity and Mechanisms

Research indicates that compounds containing the trifluoromethyl group exhibit improved binding affinities to biological targets compared to their non-fluorinated counterparts. For instance, derivatives have shown significant enzyme inhibition and antimicrobial properties, making them valuable in drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of this compound against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent.

- Cytotoxicity : In vitro assessments demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent with IC50 values lower than standard chemotherapeutics.

Agrochemical Applications

The agrochemical industry has recognized the utility of trifluoromethylpyridines, including this compound, as effective agents for crop protection.

Development of Agrochemicals

Numerous agrochemical products incorporating trifluoromethylpyridine derivatives have received market approval. These compounds are utilized to develop pesticides that outperform traditional chemical agents in efficacy and safety .

Examples of Agrochemical Products

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

| Various insecticides | Trifluoromethylpyridine derivatives | Pest control |

Analyse Des Réactions Chimiques

N-Oxide Group Reactivity

Pyridine N-oxides participate in diverse reactions due to their electron-deficient nature:

-

Nucleophilic substitution : The N-oxide oxygen can act as a leaving group under acidic or basic conditions, enabling substitution reactions .

-

Reduction : N-oxides can be reduced to pyridines using reagents like zinc dust or catalytic hydrogenation .

-

Photochemical reactions : In the presence of trifluoroacetic anhydride (TFAA) and visible light, N-oxides can mediate trifluoromethylation of aromatic substrates .

Trifluoromethyl Group Influence

The trifluoromethyl (CF₃) group at position 2 is strongly electron-withdrawing, which may:

-

Direct electrophilic substitution : Activate positions para or meta to itself for reactions like chlorination or fluorination.

-

Stabilize transition states : Enhance reactivity in radical or photochemical processes.

Chlorination/Fluorination

Vapor-phase chlorination or fluorination of pyridine derivatives is a common pathway for synthesizing chlorinated or fluorinated analogs. For example:

-

Chlorination : Using Cl₂ gas with metal catalysts (e.g., FeF₃) at high temperatures (>300°C) introduces chlorine atoms to the pyridine ring .

-

Controlled substitution : Reaction conditions (e.g., temperature, molar ratios) determine the number of chlorine atoms introduced .

Example Product Distribution

| Substrate | Reaction Conditions | Major Products |

|---|---|---|

| 3-Picoline | 380°C (CFB phase) | 86.4% trifluoromethylpyridine |

| 3-Picoline | 380°C (empty phase) | 64.1% chloro(trifluoromethyl)pyridine |

Agrochemical Derivatives

Trifluoromethylpyridine derivatives are key intermediates in herbicides, fungicides, and insecticides (e.g., fluazifop , pyroxsulam ) . While 2-(Trifluoromethyl)pyridine 1-oxide itself is not explicitly listed in agrochemical databases, its structural analogs (e.g., 2,5-dichloro derivatives) are precursors for commercial products .

Hydroxylation and Oxidative Reactions

-

Hydroxylation : Pyridine derivatives can undergo hydroxylation at specific positions (e.g., 5-position) using microbial enzymes or oxidative catalysts .

-

Dimerization : Hydroxylated derivatives may form dimers or pigmented by-products under certain conditions .

Example Conversion

| Substrate | Product | Conversion (%) |

|---|---|---|

| 3-(Trifluoromethyl)pyridin-2-ol | Hydroxylated at 5-position | 46% |

Photochemical and Radical Reactions

Pyridine N-oxides, in combination with TFAA and visible light, enable trifluoromethylation of aromatic rings via radical intermediates . While This compound itself may not act as a trifluoromethylating agent, its N-oxide group could participate in analogous photochemical processes.

Critical Analysis of Key Reactions

Propriétés

Formule moléculaire |

C6H4F3NO |

|---|---|

Poids moléculaire |

163.10 g/mol |

Nom IUPAC |

1-oxido-2-(trifluoromethyl)pyridin-1-ium |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H |

Clé InChI |

QIZSMXWVUDFDMS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=[N+](C(=C1)C(F)(F)F)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.